

# synthesis and crystallization of codeine phosphate sesquihydrate

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An In-depth Technical Guide on the Synthesis and Crystallization of **Codeine Phosphate**Sesquihydrate

#### Introduction

Codeine (3-methylmorphine) is an opioid alkaloid derived from the opium poppy (Papaver somniferum) or synthesized from morphine.[1][2] It is widely utilized as an analgesic for mild to moderate pain, an antitussive, and an anti-diarrheal agent.[2][3] For pharmaceutical applications, codeine is often converted into a salt form to improve its solubility and stability. Codeine phosphate is a common salt form, available commercially as a hemihydrate or a sesquihydrate.[4] These two hydrate forms are stable at room temperature, but their formation and interconversion are influenced by external factors like moisture and temperature.[3][4]

This technical guide provides a comprehensive overview of the synthesis of codeine from morphine and the subsequent crystallization of **codeine phosphate sesquihydrate**. It includes detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals in understanding and implementing these critical manufacturing steps.

# Part 1: Synthesis of Codeine from Morphine

The most prevalent method for producing codeine on a commercial scale is through the methylation of morphine.[5] This process specifically targets the phenolic hydroxyl group at the



C-3 position of the morphine molecule. Up to 90% of manufactured morphine is converted into codeine to meet market demands.[5]

The core reaction involves converting the hydroxyl group (-OH) on morphine's benzene ring into a methoxy group (-OCH<sub>3</sub>).[6]

### **Historical and Modern Methylating Agents**

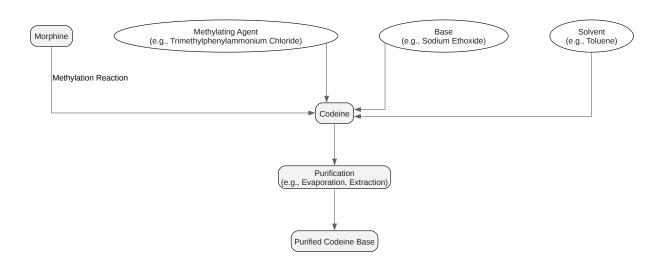
Historically, various methylating agents have been employed since the first successful synthesis by Grimaux in 1881 using methyl iodide.[5] Other classical agents like dimethyl sulfate were also used. A significant challenge with these early agents was the undesirable side reaction with the tertiary amine nitrogen of the morphine molecule, leading to the formation of unstable quaternary ammonium compounds and subsequent loss of material.[5]

To overcome this, quaternary ammonium compounds, which cannot react with the morphine nitrogen, were introduced as methylating agents. Trimethylphenylammonium chloride became a prominent reagent for this purpose.[5] Modern approaches have also explored solid-phase synthesis using methylation resins, which can offer high yields and easier purification.[7]

#### **General Synthesis Pathway**

The synthesis of codeine from morphine is typically carried out in an organic solvent. When using certain methylating agents like trimethylanilinium chloride, a base is required to deprotonate the phenolic hydroxyl group, making it susceptible to methylation.[7]





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Caption: General workflow for the synthesis of codeine from morphine.

## **Experimental Protocol: Methylation of Morphine**

The following protocol is a generalized representation based on established industrial methods.

- Reactant Preparation: In a suitable reaction vessel, dissolve morphine in a hydrocarbon solvent such as toluene or xylene.[7]
- Addition of Base: If using a methylating agent like a trimethylanilinium salt with a chloride counter-anion, add a base (e.g., sodium ethoxide) to the mixture to deprotonate the phenolic hydroxyl group of morphine.[7]



- Methylation: Introduce the methylating agent (e.g., trimethylphenylammonium chloride) to the reaction mixture.
- Heating: Heat the mixture under reflux for a specified period to drive the reaction to completion.
- Work-up and Isolation: After cooling, the reaction mixture is typically washed with water to remove inorganic salts. The organic solvent is then evaporated.
- Purification: The resulting crude codeine can be further purified by recrystallization or chromatography to yield the pure codeine free base. A solid-phase synthesis approach reported a 98% yield of codeine as determined by HPLC.[7]

**Ouantitative Data: Synthesis of Codeine** 

| Parameter           | Value / Description  | Reference |
|---------------------|--|-----------|
| Starting Material   | Morphine   | [5][7]    |
| Key Reaction        | O-methylation of the phenolic hydroxyl group   | [5][6]    |
| Methylating Agents  | Trimethylphenylammonium chloride, Trimethylanilinium ethoxide/hydroxide, Methylation Resins, Methyl lodide | [5][7]    |
| Solvents            | Toluene, Xylene  | [7]       |
| Reported Yield      | Up to 98% (using a solid-<br>phase methylation resin)  | [7]       |
| Purification Method | Evaporation of solvent, followed by standard purification techniques.                                      | [7]       |

# Part 2: Crystallization of Codeine Phosphate Sesquihydrate

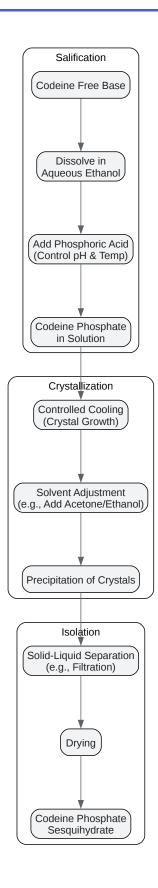


Codeine phosphate exists in several crystalline forms, including two stable hydrates at room temperature: a hemihydrate (0.5 water molecules) and a sesquihydrate (1.5 water molecules). [3][4] The formation of a specific hydrate is highly dependent on the crystallization conditions, particularly the solvent system used. While some methods yield the hemihydrate, specific conditions can be tailored to produce the desired sesquihydrate form.[8][9] The sesquihydrate is a common active pharmaceutical ingredient (API).[4]

## **Crystallization Process Overview**

The process begins by dissolving the codeine free base in a suitable solvent, followed by a salification reaction with phosphoric acid. The subsequent crystallization is controlled by adjusting parameters like temperature, pH, and solvent composition to favor the formation of the sesquihydrate crystalline structure.





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Caption: Workflow for crystallization of codeine phosphate sesquihydrate.



### **Experimental Protocol: Crystallization**

This protocol is adapted from methodologies for preparing codeine phosphate hydrates, with specific emphasis on conditions favoring the sesquihydrate form. A common method to obtain the sesquihydrate involves salification in acetone.[9]

- Dissolution: Dissolve purified codeine free base in acetone.
- Salification: While stirring, slowly add a stoichiometric amount of phosphoric acid (H₃PO₄).
   The reaction forms codeine phosphate, which is less soluble in acetone, leading to its precipitation.
- Crystal Growth: Maintain the mixture at a controlled temperature with continued stirring to allow for the growth of uniform crystals. The presence of an appropriate amount of water is critical for the formation of the sesquihydrate.
- Isolation: Collect the precipitated crystals by filtration.
- Washing: Wash the crystals with a small amount of cold acetone to remove any residual impurities.
- Drying: Dry the crystals under vacuum at a controlled temperature to remove the solvent without disturbing the water of hydration. The final product is codeine phosphate sesquihydrate.

Quantitative Data: Crystallization and Product Characteristics



| Parameter                | Value / Description   | Reference  |
|--------------------------|---|------------|
| Starting Material        | Purified Codeine Free Base  | [9]        |
| Reagent                  | Phosphoric Acid (H <sub>3</sub> PO <sub>4</sub> )   | [9]        |
| Key Solvents             | Acetone is a common solvent for sesquihydrate formation. Ethanol-water mixtures are used for hemihydrate.       | [8][9]     |
| Critical Process Control | Temperature, pH (typically controlled between 4.6-5.0 in aqueous ethanol systems), cooling rate, water content. | [9]        |
| Resulting Product        | Codeine Phosphate<br>Sesquihydrate<br>(C18H21NO3·H3PO4·1.5H2O)  | [3][4]     |
| Solubility               | Soluble in water, slightly soluble in ethanol.  | [1][10]    |
| Analytical Methods       | HPLC, UV-Vis Spectrophotometry, FT-IR, Raman Spectroscopy, DSC, XRPD.   | [1][8][11] |

#### Conclusion

The synthesis of codeine via morphine methylation and the subsequent crystallization of **codeine phosphate sesquihydrate** are well-established but highly sensitive processes. The yield and purity of codeine are dependent on the choice of methylating agent and reaction conditions. Furthermore, the crystallization of the desired sesquihydrate form requires precise control over solvent systems, temperature, and pH to prevent the formation of other polymorphic or hydrated forms. The protocols and data presented in this guide serve as a foundational resource for the development, optimization, and quality control of **codeine phosphate sesquihydrate** production.



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